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molecular formula C9H6ClFN2 B8755961 7-Chloro-8-fluoroisoquinolin-3-amine

7-Chloro-8-fluoroisoquinolin-3-amine

Cat. No. B8755961
M. Wt: 196.61 g/mol
InChI Key: JOSRIKGEDSHSRP-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

To N-(3-chloro-2-fluorobenzyl)-2,2-diethoxyacetimidamide (0.97 g, 3.36 mmol) was added sulfuric acid (4 mL, 75 mmol). The reaction was heated to 40° C. for 28 hours. The reaction was cooled to room temperature and quenched with aq. sodium hydroxide (˜15 M) until the reaction mixture was ˜pH 7. The crude product was extracted with ethyl acetate (2×50 mL) and the organics were dried with MgSO4, filtered, and concentrated in vacuo. The crude product was purified by chromatography (Biotage: 100% ethyl acetate to 90/10% ethyl acetate/MeOH) to yield 7-chloro-8-fluoroisoquinolin-3-amine (0.58 g, 2.95 mmol, 88% yield) as a powder. 1H NMR (500 MHz, DMSO-d6) d ppm 8.97 (s, 1H), 7.47-7.57 (m, 1H), 7.38-7.45 (m, 1H), 6.67 (s, 1H), 6.33 (s, 2H). MS (LC/MS) R.T.=1.18; [M+H]+=196.95.
Name
N-(3-chloro-2-fluorobenzyl)-2,2-diethoxyacetimidamide
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:19])=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][NH:6][C:7](=[NH:15])[CH:8](OCC)OCC.S(=O)(=O)(O)O>>[Cl:1][C:2]1[C:3]([F:19])=[C:4]2[C:16]([CH:8]=[C:7]([NH2:15])[N:6]=[CH:5]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
N-(3-chloro-2-fluorobenzyl)-2,2-diethoxyacetimidamide
Quantity
0.97 g
Type
reactant
Smiles
ClC=1C(=C(CNC(C(OCC)OCC)=N)C=CC1)F
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with aq. sodium hydroxide (˜15 M) until the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (Biotage: 100% ethyl acetate to 90/10% ethyl acetate/MeOH)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=C(N=CC2=C1F)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.95 mmol
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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